molecular formula C19H24N8O4 B14743848 8,8'-Pentane-1,5-diylbis(1,3-dimethyl-3,7-dihydro-1h-purine-2,6-dione) CAS No. 5426-92-6

8,8'-Pentane-1,5-diylbis(1,3-dimethyl-3,7-dihydro-1h-purine-2,6-dione)

Cat. No.: B14743848
CAS No.: 5426-92-6
M. Wt: 428.4 g/mol
InChI Key: MFFCLFOKXKWNOM-UHFFFAOYSA-N
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Description

8,8’-Pentane-1,5-diylbis(1,3-dimethyl-3,7-dihydro-1h-purine-2,6-dione) is a chemical compound known for its unique structure and properties It is a derivative of purine, a heterocyclic aromatic organic compound, and is characterized by its two purine moieties connected by a pentane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,8’-Pentane-1,5-diylbis(1,3-dimethyl-3,7-dihydro-1h-purine-2,6-dione) typically involves the reaction of 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione with a pentane-1,5-diyl linker. One common method includes dissolving 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione in ethanol and adding the pentane-1,5-diyl linker in methanol. The solution is stirred and filtered to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient production of large quantities. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

8,8’-Pentane-1,5-diylbis(1,3-dimethyl-3,7-dihydro-1h-purine-2,6-dione) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the purine moieties.

    Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents like ethanol or methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups.

Scientific Research Applications

8,8’-Pentane-1,5-diylbis(1,3-dimethyl-3,7-dihydro-1h-purine-2,6-dione) has several scientific research applications:

Mechanism of Action

The mechanism of action of 8,8’-Pentane-1,5-diylbis(1,3-dimethyl-3,7-dihydro-1h-purine-2,6-dione) involves its interaction with molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8,8’-Pentane-1,5-diylbis(1,3-dimethyl-3,7-dihydro-1h-purine-2,6-dione) is unique due to its pentane linker, which provides distinct spatial and electronic properties. This uniqueness allows it to interact differently with molecular targets compared to other similar compounds.

Properties

CAS No.

5426-92-6

Molecular Formula

C19H24N8O4

Molecular Weight

428.4 g/mol

IUPAC Name

8-[5-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)pentyl]-1,3-dimethyl-7H-purine-2,6-dione

InChI

InChI=1S/C19H24N8O4/c1-24-14-12(16(28)26(3)18(24)30)20-10(22-14)8-6-5-7-9-11-21-13-15(23-11)25(2)19(31)27(4)17(13)29/h5-9H2,1-4H3,(H,20,22)(H,21,23)

InChI Key

MFFCLFOKXKWNOM-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CCCCCC3=NC4=C(N3)C(=O)N(C(=O)N4C)C

Origin of Product

United States

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